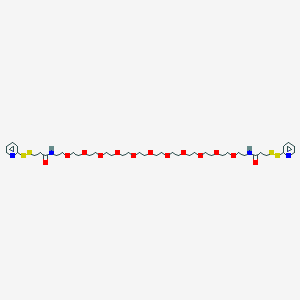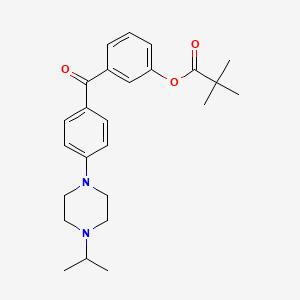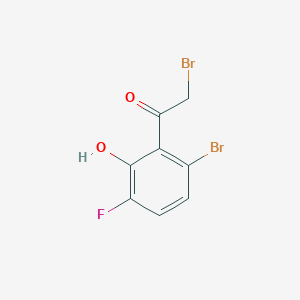![molecular formula C39H44N4O12S3 B13717585 7,7,9,17,19,19-hexamethyl-13-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13717585.png)
7,7,9,17,19,19-hexamethyl-13-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7,7,9,17,19,19-hexamethyl-13-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate” is a highly complex organic molecule. Compounds of this nature are often synthesized for specific applications in scientific research, medicine, or industrial processes. The unique structure of this compound suggests it may have specialized functions or properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each requiring precise conditions and reagents. The synthetic route would likely include:
Formation of the core structure: This could involve cyclization reactions to form the pentacyclic framework.
Functional group modifications: Introduction of sulfo, carbamoyl, and other functional groups through substitution reactions.
Final assembly: Coupling reactions to attach the various functionalized segments together.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route for scalability. This might involve:
Catalysis: Using catalysts to increase reaction efficiency.
Purification: Techniques such as chromatography to isolate the desired product.
Quality control: Ensuring the final product meets purity and structural specifications.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation and Reduction: Modifying the oxidation state of certain atoms within the molecule.
Substitution: Replacing one functional group with another.
Hydrolysis: Breaking down the compound in the presence of water.
Common Reagents and Conditions
Common reagents might include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in specific reactions.
Biology
In biological research, it might be used to study interactions with proteins or other biomolecules.
Medicine
In medicine, the compound could have potential as a drug candidate, particularly if it exhibits unique biological activity.
Industry
Industrial applications might include use as a catalyst, a material for specialized coatings, or in the production of other chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. For example:
Molecular Targets: The compound might interact with specific enzymes or receptors.
Pathways Involved: It could modulate signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other complex organic molecules with multiple functional groups and a pentacyclic structure.
Uniqueness
The uniqueness of this compound could lie in its specific functional groups and their arrangement, which might confer unique properties or reactivity.
Properties
Molecular Formula |
C39H44N4O12S3 |
|---|---|
Molecular Weight |
857.0 g/mol |
IUPAC Name |
7,7,9,17,19,19-hexamethyl-13-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate |
InChI |
InChI=1S/C39H44N4O12S3/c1-9-12-40-36(44)22-10-11-23(26(15-22)37(45)43(8)13-14-56(46,47)48)29-27-16-24-20(2)18-38(4,5)41-30(24)34(57(49,50)51)32(27)55-33-28(29)17-25-21(3)19-39(6,7)42-31(25)35(33)58(52,53)54/h1,10-11,15-17,20-21,41H,12-14,18-19H2,2-8H3,(H,40,44)(H,46,47,48)(H,49,50,51)(H,52,53,54) |
InChI Key |
OGQQNIVELWPXME-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C(C3=C(C=C12)C(=C4C=C5C(CC([NH+]=C5C(=C4O3)S(=O)(=O)O)(C)C)C)C6=C(C=C(C=C6)C(=O)NCC#C)C(=O)N(C)CCS(=O)(=O)O)S(=O)(=O)[O-])(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-[4-(2-Aminoethyl)-1-piperazinyl]phenol](/img/structure/B13717591.png)

![2-[(4-Benzoylbenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13717599.png)
